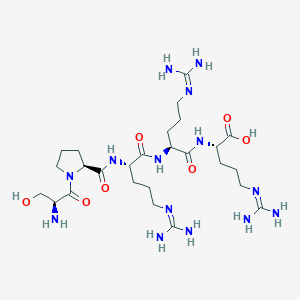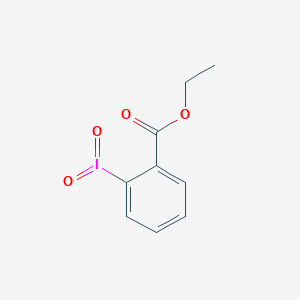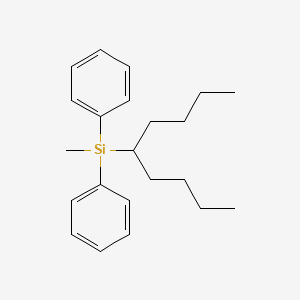![molecular formula C15H26N2O4Si B15159463 N-[3-(Triethoxysilyl)propyl]pyridine-4-carboxamide CAS No. 706816-80-0](/img/structure/B15159463.png)
N-[3-(Triethoxysilyl)propyl]pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(Triethoxysilyl)propyl]pyridine-4-carboxamide: is an organosilane compound that features a pyridine ring attached to a propyl chain, which is further bonded to a triethoxysilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(Triethoxysilyl)propyl]pyridine-4-carboxamide typically involves the reaction of 4-pyridinecarboxylic acid with 3-aminopropyltriethoxysilane. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane or tetrahydrofuran (THF) to dissolve the reactants and products .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions: N-[3-(Triethoxysilyl)propyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Hydrolysis: The triethoxysilyl group can hydrolyze in the presence of water, forming silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds, which are useful in forming cross-linked networks in materials.
Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization[][2].
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous or alcoholic solutions under acidic or basic conditions.
Condensation: Often facilitated by heating or using catalysts such as acids or bases.
Substitution: Electrophilic reagents like halogens or nitro groups can be used under controlled conditions to functionalize the pyridine ring[][2].
Major Products:
Hydrolysis and Condensation: Formation of siloxane networks.
Substitution: Functionalized pyridine derivatives[][2].
Wissenschaftliche Forschungsanwendungen
Chemistry:
Surface Modification: Used to modify the surface properties of materials like silica, enhancing their compatibility with organic polymers.
Catalysis: Acts as a ligand in the preparation of catalysts for various organic reactions.
Biology:
Bioconjugation: Utilized in the conjugation of biomolecules to surfaces, aiding in the development of biosensors and diagnostic tools.
Medicine:
Drug Delivery:
Industry:
Wirkmechanismus
The mechanism by which N-[3-(Triethoxysilyl)propyl]pyridine-4-carboxamide exerts its effects is primarily through its ability to form strong covalent bonds with both organic and inorganic substrates. The triethoxysilyl group hydrolyzes to form silanol groups, which can then condense to form siloxane bonds. This property is crucial in surface modification and the formation of cross-linked networks. The pyridine ring can interact with metal ions, making it useful in catalysis and coordination chemistry .
Vergleich Mit ähnlichen Verbindungen
- N-[3-(Trimethoxysilyl)propyl]ethylenediamine
- 3-(Triethoxysilyl)propylamine
- N-[3-(Trimethoxysilyl)propyl]aniline
Comparison:
- N-[3-(Trimethoxysilyl)propyl]ethylenediamine: Similar in structure but contains an ethylenediamine group instead of a pyridine ring, making it more suitable for applications requiring multiple amine functionalities .
- 3-(Triethoxysilyl)propylamine: Lacks the pyridine ring, which limits its use in coordination chemistry compared to N-[3-(Triethoxysilyl)propyl]pyridine-4-carboxamide .
- N-[3-(Trimethoxysilyl)propyl]aniline: Contains an aniline group, which provides different reactivity and applications in polymer chemistry .
Eigenschaften
CAS-Nummer |
706816-80-0 |
|---|---|
Molekularformel |
C15H26N2O4Si |
Molekulargewicht |
326.46 g/mol |
IUPAC-Name |
N-(3-triethoxysilylpropyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C15H26N2O4Si/c1-4-19-22(20-5-2,21-6-3)13-7-10-17-15(18)14-8-11-16-12-9-14/h8-9,11-12H,4-7,10,13H2,1-3H3,(H,17,18) |
InChI-Schlüssel |
PVOPCUPYAFKJOI-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCCNC(=O)C1=CC=NC=C1)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dibutyl (2R,3R)-2,3-bis[(trimethylsilyl)oxy]butanedioate](/img/structure/B15159384.png)




![Phosphonic acid, [[2-[6-(methylamino)-9H-purin-9-yl]ethoxy]methyl]-](/img/structure/B15159423.png)
![4-[Chloro(3-methoxyphenyl)methyl]-N-ethyl-N-phenylbenzamide](/img/structure/B15159434.png)

![(1R,5R)-3-(5,6-Dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane](/img/structure/B15159451.png)

![9-Hydroxy-8-oxatricyclo[7.3.1.02,7]tridec-2(7)-en-3-one](/img/structure/B15159471.png)
![1H-Benzimidazole, 2-(2,2-diphenylethenyl)-1-[2-(1-piperidinyl)ethyl]-](/img/structure/B15159475.png)

